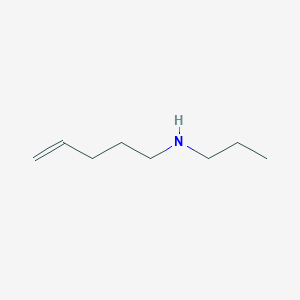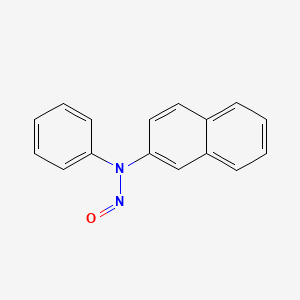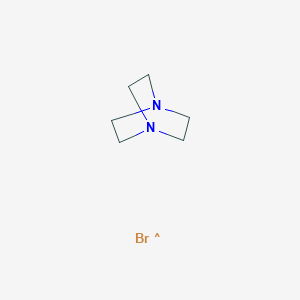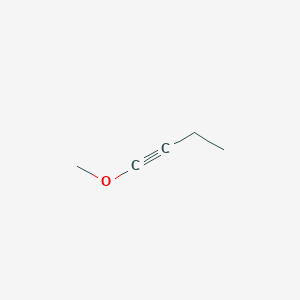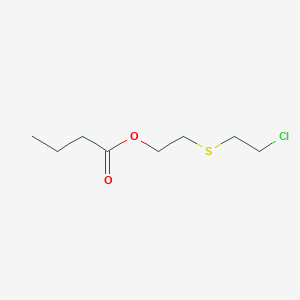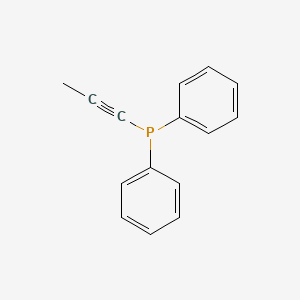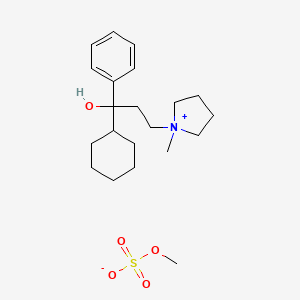
Tricyclamol methosulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tricyclamol methosulfate is a quaternary ammonium compound known for its spasmolytic action on smooth muscle. It is a crystalline, odorless substance that is readily soluble in water. This compound has been used in various medical applications, particularly for its ability to inhibit the spasmogenic effects of acetylcholine, carbachol, pilocarpine, and barium chloride .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tricyclamol methosulfate can be synthesized through a series of chemical reactions involving the formation of a quaternary ammonium compoundThe reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar chemical reactions as in laboratory settings but optimized for efficiency and yield. The process includes the use of reactors, distillation units, and purification systems to ensure the final product meets the required purity standards .
Analyse Des Réactions Chimiques
Types of Reactions
Tricyclamol methosulfate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Catalysts like palladium on carbon and conditions such as elevated temperatures and pressures are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Applications De Recherche Scientifique
Tricyclamol methosulfate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: this compound has been used to treat conditions involving smooth muscle spasms, such as peptic ulcers and gastrointestinal disorders.
Industry: It is utilized in the production of pharmaceuticals and other chemical products
Mécanisme D'action
Tricyclamol methosulfate exerts its effects by blocking the superior cervical ganglion and reducing the motility of the stomach and duodenum. This action is primarily due to its ability to inhibit the spasmogenic effects of acetylcholine and other similar compounds. The molecular targets include muscarinic receptors, which play a crucial role in smooth muscle contraction .
Comparaison Avec Des Composés Similaires
Similar Compounds
Procyclidine: Another quaternary ammonium compound with anticholinergic properties.
Hyoscyamine: A tropane alkaloid with similar spasmolytic effects.
Atropine: A well-known anticholinergic agent used for various medical applications
Uniqueness
Tricyclamol methosulfate is unique in its specific action on smooth muscle and its ability to inhibit a wide range of spasmogenic agents. Its effectiveness in reducing gastrointestinal motility and controlling pain associated with peptic ulcers sets it apart from other similar compounds .
Propriétés
Numéro CAS |
6138-33-6 |
|---|---|
Formule moléculaire |
C21H35NO5S |
Poids moléculaire |
413.6 g/mol |
Nom IUPAC |
1-cyclohexyl-3-(1-methylpyrrolidin-1-ium-1-yl)-1-phenylpropan-1-ol;methyl sulfate |
InChI |
InChI=1S/C20H32NO.CH4O4S/c1-21(15-8-9-16-21)17-14-20(22,18-10-4-2-5-11-18)19-12-6-3-7-13-19;1-5-6(2,3)4/h2,4-5,10-11,19,22H,3,6-9,12-17H2,1H3;1H3,(H,2,3,4)/q+1;/p-1 |
Clé InChI |
SOWZZZARRXSFKR-UHFFFAOYSA-M |
SMILES canonique |
C[N+]1(CCCC1)CCC(C2CCCCC2)(C3=CC=CC=C3)O.COS(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-[2-(Hydroxyimino)propyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B14723635.png)
